molecular formula C21H19BrN2OS B2744528 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898407-33-5

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2744528
CAS No.: 898407-33-5
M. Wt: 427.36
InChI Key: HQUAFRKMXARAKD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a bromine atom, an indoline moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indoline moiety: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Amidation: The final step involves forming the benzamide linkage, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indoline or thiophene rings.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, compounds with indoline and thiophene rings are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be investigated for their potential as anti-cancer agents, anti-inflammatory drugs, or other therapeutic applications.

Industry

In industry, these compounds could be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide might interact with proteins or nucleic acids, modulating their function through binding interactions. The indoline and thiophene rings could facilitate binding through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(indolin-1-yl)ethyl)benzamide: Lacks the thiophene ring.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom.

    2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

The presence of both the indoline and thiophene rings, along with the bromine atom, makes 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide unique. These features could confer specific biological activities or chemical reactivity that are not present in similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUAFRKMXARAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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